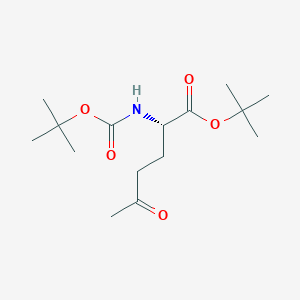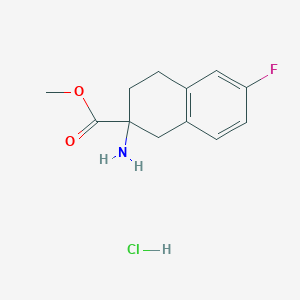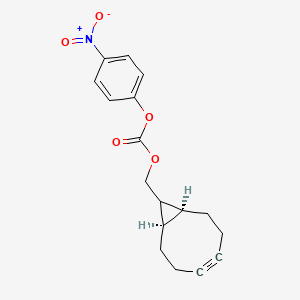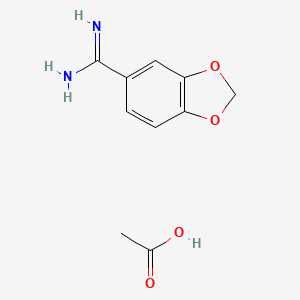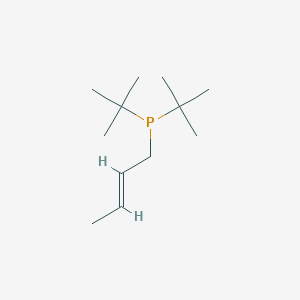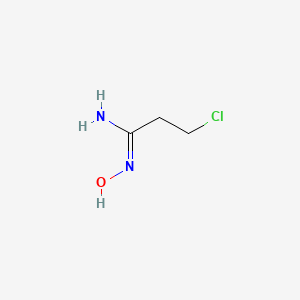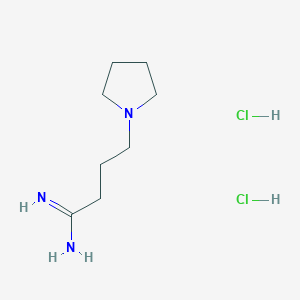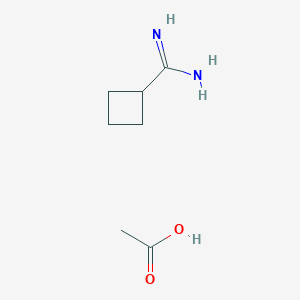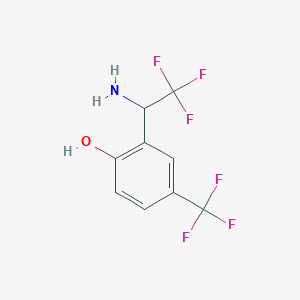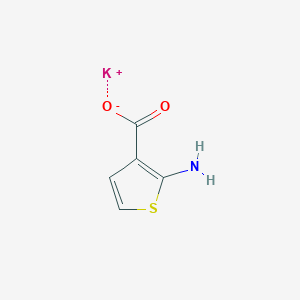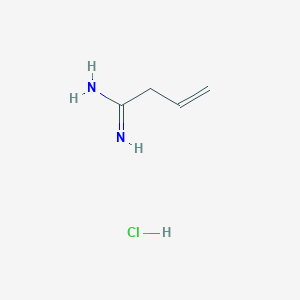
Vinylacetamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylacetamidine hydrochloride (VAH) is an organic compound with the chemical formula C2H5OC2H4NClH. It is a white crystalline solid that is soluble in water and alcohol. It is a versatile compound that is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the production of other compounds. In addition, VAH has been studied for its potential therapeutic applications, such as in the treatment of certain cancers and neurological disorders.
Applications De Recherche Scientifique
Vinylacetamidine hydrochloride has been studied for a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the production of other compounds. In addition, Vinylacetamidine hydrochloride has been studied for its potential therapeutic applications, such as in the treatment of certain cancers and neurological disorders.
Mécanisme D'action
Vinylacetamidine hydrochloride acts as an inhibitor of certain enzymes involved in the metabolism of certain drugs. In particular, Vinylacetamidine hydrochloride has been shown to inhibit cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This inhibition can lead to increased concentrations of drugs in the body, which can lead to drug toxicity.
Biochemical and Physiological Effects
Vinylacetamidine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to modulate the activity of certain cellular processes. In addition, Vinylacetamidine hydrochloride has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Vinylacetamidine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable and non-toxic. However, Vinylacetamidine hydrochloride has some limitations for use in laboratory experiments. It has a relatively low solubility in water, which can limit its use in aqueous solutions. In addition, it can be difficult to control the reaction conditions when using Vinylacetamidine hydrochloride, as the reaction is sensitive to temperature and pH.
Orientations Futures
Vinylacetamidine hydrochloride has potential applications in a variety of areas. It could be used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the production of other compounds. In addition, Vinylacetamidine hydrochloride could be further studied for its potential therapeutic applications, such as in the treatment of certain cancers and neurological disorders. Vinylacetamidine hydrochloride could also be studied for its ability to modulate the activity of certain cellular processes, as well as for its anti-inflammatory and anti-cancer effects. Finally, Vinylacetamidine hydrochloride could be further studied for its potential applications in drug delivery, as it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Méthodes De Synthèse
Vinylacetamidine hydrochloride can be synthesized by the reaction of vinylacetamide and hydrochloric acid. The reaction is typically conducted in an aqueous solution at a temperature of between 50 and 100°C. The yield of the reaction depends on the concentration of the reactants and the temperature of the reaction.
Propriétés
IUPAC Name |
but-3-enimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-3-4(5)6;/h2H,1,3H2,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXOEVRVMWQVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylacetamidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

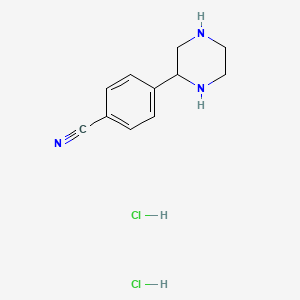
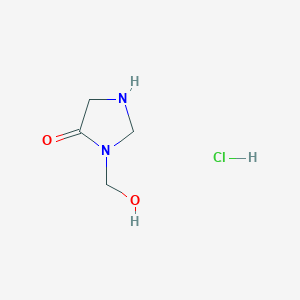
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
